4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine
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Overview
Description
4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a thiazole ring substituted with a methyl group and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Phenyl Intermediate: This step involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene.
Reduction to Aniline: The nitro group in 4-(chlorodifluoromethoxy)nitrobenzene is reduced to an amine group using hydrogenation, resulting in 4-(chlorodifluoromethoxy)aniline.
Formation of the Thiazole Ring: The final step involves the cyclization of the aniline derivative with appropriate thioamide precursors under specific conditions to form the thiazole ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethoxy group or the thiazole ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy phenyl group but differs in the presence of an isocyanate group instead of the thiazole ring.
2-(Difluoromethoxy)phenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of the thiazole ring.
Uniqueness
4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine is unique due to the combination of the difluoromethoxy phenyl group with the thiazole ring This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above
Properties
Molecular Formula |
C11H10F2N2OS |
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Molecular Weight |
256.27 g/mol |
IUPAC Name |
4-[2-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10F2N2OS/c1-6-9(15-11(14)17-6)7-4-2-3-5-8(7)16-10(12)13/h2-5,10H,1H3,(H2,14,15) |
InChI Key |
ZHTQLVQVTSYHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
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